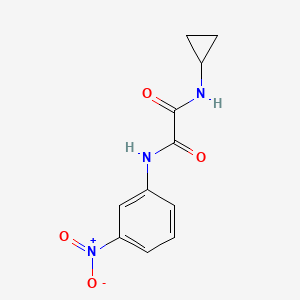

N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide

Beschreibung

N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative designed for use as a nucleating agent in semi-crystalline polymers, particularly bio-based polyesters like polyhydroxybutyrate (PHB). Oxalamides are characterized by their ability to form hydrogen-bonded networks via two adjacent amide groups, creating β-sheet-like structures that enhance self-assembly and phase separation in polymer melts . The cyclopropyl and 3-nitrophenyl substituents in this compound influence its solubility in polymer matrices and thermal stability, enabling efficient nucleation by lowering the energy barrier for polymer crystallization .

Key properties include:

- Molecular Design: The cyclopropyl group provides steric rigidity, while the 3-nitrophenyl group introduces electron-withdrawing effects, improving miscibility with polar polymer chains .

- Thermal Behavior: DSC studies of analogous oxalamides reveal multiple endothermic transitions (e.g., 59–203°C), corresponding to hydrogen-bond dissociation and structural reorganization .

- Nucleation Mechanism: The compound phase-separates upon cooling from a polymer melt, forming crystalline domains that act as heterogeneous nucleation sites for PHB .

Eigenschaften

IUPAC Name |

N-cyclopropyl-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-10(12-7-4-5-7)11(16)13-8-2-1-3-9(6-8)14(17)18/h1-3,6-7H,4-5H2,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUESEZQRISPZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide typically involves the reaction of cyclopropylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product.

Types of Reactions:

Oxidation: N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of N1-cyclopropyl-N2-(3-aminophenyl)oxalamide.

Substitution: Formation of substituted oxalamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions within biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

Oxalamide derivatives are tailored by modifying substituents to optimize nucleation efficiency for specific polymers. Below is a comparative analysis:

Thermal and Crystallization Behavior

Melting Points and Solubility :

- The 3-nitrophenyl group in the target compound raises its melting temperature (~200°C) compared to aliphatic analogs (e.g., Compound 2, Tm ~150°C), due to stronger intermolecular interactions .

- Fluorinated derivatives (e.g., 3-CF3-phenyl) exhibit reduced solubility in PHB but improved performance in hydrophobic polyolefins .

Nucleation Efficiency :

- PHB Crystallization Half-Time (t0.5) :

Hydrogen Bonding and Self-Assembly

- N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide : Forms two hydrogen bonds per oxalamide motif, creating rigid β-sheet aggregates. 3-Nitrophenyl groups stabilize these structures via π-π stacking .

- Compound 2 : Aliphatic spacers reduce hydrogen-bond density, enabling dynamic disassembly/reassembly during cooling, which improves PHB crystal uniformity .

- Pyridinylmethyl Derivatives : Hydrogen bonding with polymer carbonyl groups enhances dispersion in polyamides but limits thermal stability .

Biologische Aktivität

N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

N1-Cyclopropyl-N2-(3-nitrophenyl)oxalamide features a cyclopropyl group and a 3-nitrophenyl moiety connected through an oxalamide functional group. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that oxalamides can influence drug metabolism pathways by interacting with cytochrome P450 enzymes, which are crucial for the biotransformation of numerous therapeutic agents.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, impacting cellular signaling pathways.

- Anticancer Activity : The nitrophenyl group may enhance the compound's ability to induce apoptosis in cancer cells.

Biological Activity Data

Recent studies have indicated that N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide exhibits significant biological activities, particularly in anticancer research. Below is a summary of findings related to its biological efficacy:

Case Studies

- Anticancer Efficacy : In a study assessing the compound's cytotoxicity against lung cancer cell lines (A549), it was observed that N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide significantly inhibited cell proliferation, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research focusing on the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially altering the pharmacokinetics of co-administered drugs.

Comparative Analysis

To understand the unique properties of N1-cyclopropyl-N2-(3-nitrophenyl)oxalamide, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N1-phenyl-N2-(4-nitrophenyl)oxalamide | Contains a phenyl group instead of cyclopropyl | Different biological activity profiles |

| N1-cyclobutyl-N2-(3-chlorophenyl)oxalamide | Cyclobutyl group instead of cyclopropyl | May exhibit different reactivity due to ring strain |

| N1-methyl-N2-(2-nitrophenyl)oxalamide | Methyl substituent on nitrogen | Variation in solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.